molecular formula C13H20ClNO3 B134200 (S)-Viloxazine Hydrochloride CAS No. 56287-61-7

(S)-Viloxazine Hydrochloride

Cat. No.: B134200
CAS No.: 56287-61-7
M. Wt: 273.75 g/mol
InChI Key: HJOCKFVCMLCPTP-MERQFXBCSA-N
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Description

(S)-Viloxazine Hydrochloride is a chemical compound known for its pharmacological properties, particularly as a norepinephrine reuptake inhibitor. It has been used in the treatment of attention deficit hyperactivity disorder and depression. The compound is the hydrochloride salt form of (S)-Viloxazine, which enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Viloxazine Hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor.

    Cyclization: The precursor undergoes cyclization to form the oxazine ring.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: (S)-Viloxazine Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The oxazine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce different functional groups onto the oxazine ring.

Scientific Research Applications

Attention Deficit Hyperactivity Disorder (ADHD)

Viloxazine is FDA-approved for the treatment of ADHD in children aged 6 years and older, adolescents, and adults. Its extended-release formulation has demonstrated efficacy in reducing ADHD symptoms, including inattention, hyperactivity, and impulsivity. Clinical trials have shown statistically significant improvements in ADHD-Rating Scale scores following treatment with viloxazine .

Efficacy Data:

  • Phase III Trials: Statistically significant improvements were observed as early as one week after initiating treatment with doses ranging from 100 mg to 400 mg .
  • Side Effects: Common adverse effects include somnolence (14.5%), headache (10.8%), and decreased appetite (8.1%) with low discontinuation rates due to treatment-emergent adverse events (TEAEs) .

Depression

Viloxazine was initially marketed as an antidepressant and has been studied extensively for its effectiveness in treating major depressive disorder (MDD). Although it has been largely replaced by newer antidepressants, historical data indicate that viloxazine can be effective for patients with treatment-resistant depression.

Case Studies:

  • Open Study in Drug-Resistant Depression: A study involving 20 inpatients showed that doses between 150 mg and 300 mg led to significant improvements in depressive symptoms .
  • Adverse Effects: Common side effects included gastrointestinal disturbances such as nausea and vomiting .

Nocturnal Enuresis

Viloxazine has been investigated as a treatment option for nocturnal enuresis (bedwetting) in children. Clinical trials have indicated its efficacy compared to imipramine, with fewer cardiotoxic effects .

Narcolepsy

Research has also explored viloxazine's potential benefits for patients with narcolepsy, particularly its ability to suppress cataplexy and unusual sleep-onset REM sleep .

Safety Profile

The safety profile of viloxazine is generally favorable, but it is not without risks. Adverse events reported include:

  • Common Side Effects: Nausea, vomiting, fatigue, headache.
  • Serious Risks: Increased rates of suicidal ideation and behavior have been observed in pediatric patients .

Summary of Clinical Trials

StudyConditionPopulationDosageDurationKey Findings
Merskey et al., 1974Drug-resistant depressionInpatients150-300 mg≤168 daysSignificant improvement; common AE: nausea
Milovanovic et al., 1974Chronic endogenous depressionInpatients150-300 mg≤60 daysWell-tolerated; nausea reported
Roelandts et al., 1974Sustained affective disorderOutpatients200-300 mg≤63 daysWithdrawals due to AEs; nausea prevalent
Delteil et al., 1975Depression with comorbiditiesInpatients150-600 mg≤13 monthsGenerally well tolerated; mild AEs

Mechanism of Action

The mechanism of action of (S)-Viloxazine Hydrochloride involves the inhibition of norepinephrine reuptake. This increases the levels of norepinephrine in the synaptic cleft, enhancing neurotransmission. The compound primarily targets norepinephrine transporters and modulates the activity of adrenergic pathways.

Comparison with Similar Compounds

    Atomoxetine Hydrochloride: Another norepinephrine reuptake inhibitor used in the treatment of attention deficit hyperactivity disorder.

    Reboxetine Mesylate: A selective norepinephrine reuptake inhibitor used for depression.

Uniqueness: (S)-Viloxazine Hydrochloride is unique due to its specific chiral configuration, which contributes to its pharmacological profile. Its oxazine ring structure also differentiates it from other norepinephrine reuptake inhibitors, providing distinct chemical and biological properties.

Biological Activity

(S)-Viloxazine hydrochloride is a pharmacologically active compound primarily recognized for its role as a selective norepinephrine reuptake inhibitor (sNRI). This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

Pharmacodynamics

(S)-Viloxazine exhibits a complex pharmacological profile characterized by its action on various neurotransmitter systems:

  • Norepinephrine Transporter (NET) Inhibition : The compound demonstrates significant affinity for the norepinephrine transporter, with an IC50 value of approximately 0.26 µM, indicating potent inhibition of norepinephrine reuptake. This action is believed to enhance norepinephrine levels in key brain regions such as the prefrontal cortex and amygdala .
  • Serotonin Transporter (SERT) Interaction : While viloxazine shows weaker affinity for SERT (IC50 = 257 µM), it has been reported to increase serotonin levels in the prefrontal cortex through complex mechanisms involving serotonin receptor modulation .
  • Receptor Activity : Viloxazine acts as an agonist at the 5-HT2C receptor (EC50 = 32.0 µM) and an antagonist at the 5-HT2B receptor (IC50 = 27.0 µM), contributing to its therapeutic profile in managing attention-deficit/hyperactivity disorder (ADHD) and potentially depression .

Pharmacokinetics

The pharmacokinetic properties of (S)-Viloxazine are crucial for understanding its therapeutic application:

  • Absorption : The extended-release formulation has a bioavailability of approximately 88%, with peak plasma concentrations occurring around 5 hours post-administration. Food intake can affect absorption rates, particularly high-fat meals which delay peak levels .
  • Distribution : Plasma protein binding ranges from 76% to 82%, indicating significant distribution within the body. Notably, children exhibit higher plasma levels compared to adolescents .
  • Metabolism and Elimination : The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6. Approximately 90% of the drug is excreted via urine within 24 hours, with a half-life of about 7 hours for the extended-release formulation .

Clinical Implications

(S)-Viloxazine has gained attention for its application in treating ADHD, particularly in pediatric populations. The FDA approved its use in April 2021 based on clinical trials demonstrating efficacy and safety.

Case Studies

A review of clinical studies reveals various outcomes associated with viloxazine treatment:

StudyPopulationDosageDurationOutcomes
Merskey et al., 1974Drug-resistant depression150-300 mg≤168 days8/20 reported adverse events (AEs)
Milovanovic et al., 1974Chronic endogenous depression150-300 mg≤60 daysMost common AE: nausea
Roelandts et al., 1974Depressed outpatients200-300 mg≤63 daysWithdrawals due to AEs: nausea, anxiety
Delteil et al., 1975Depressive disorders150-600 mg≤13 monthsWell tolerated
Gorceix et al., 1975Depressive disorders200-400 mgMean 67 daysNo withdrawals due to AEs

These studies indicate that while viloxazine is generally well-tolerated, some patients experience side effects such as nausea and anxiety.

Properties

IUPAC Name

(2S)-2-[(2-ethoxyphenoxy)methyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOCKFVCMLCPTP-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2CNCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OC[C@@H]2CNCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481331
Record name (S)-Viloxazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56287-61-7
Record name (S)-Viloxazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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